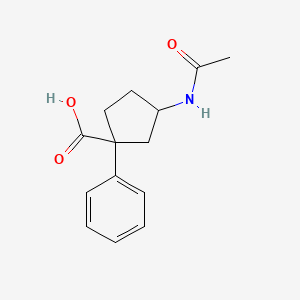
3-(acetylamino)-1-phenylcyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetylamino)-1-phenylcyclopentanecarboxylic acid is a compound of interest in the field of organic chemistry due to its potential applications in synthesizing heterocyclic systems and its role in various chemical reactions. This document summarizes the key aspects of its synthesis, molecular structure, chemical reactions, and properties based on available scientific literature.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that yield functionalized heterocyclic systems. For example, derivatives of acetylamino compounds have been synthesized through reactions involving N-acetylglycine, dimethylaminopropenoates, and heterocyclic amines or C-nucleophiles, leading to the formation of various heterocyclic compounds (Kralj et al., 1997). Similarly, enantioselective syntheses have been developed to produce acetylamino cyclopentene derivatives starting from enantiopure compounds (Ramesh et al., 1999).
Molecular Structure Analysis
The molecular structure of acetylamino compounds is characterized by specific substituent orientations and bond configurations. X-ray crystallography and other analytical techniques have been used to determine the geometries of these compounds, which are crucial for understanding their reactivity and interaction with other molecules. For instance, the orientation of acetylamino and other substituent groups has been elucidated for certain inhibitors targeting the influenza virus neuraminidase protein (Jedrzejas et al., 1995).
Chemical Reactions and Properties
Acetylamino compounds participate in a variety of chemical reactions, including ring-closing metathesis, Diels–Alder reactions, and amidation, leading to the synthesis of complex molecules with potential biological activity. These reactions often exploit the acetylamino group's reactivity to construct diverse molecular architectures (Cong & Yao, 2006).
Physical Properties Analysis
The physical properties of acetylamino compounds, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. These properties are important for predicting the compound's behavior in different environments and for its application in material science and pharmaceutical formulation.
Chemical Properties Analysis
The chemical properties of 3-(acetylamino)-1-phenylcyclopentanecarboxylic acid and related compounds, including their acidity, basicity, reactivity towards various reagents, and ability to form complexes, are central to their applications in organic synthesis and medicinal chemistry. Studies have shown that these compounds can act as inhibitors of specific enzymes or participate in the formation of heterocyclic compounds with significant biological activities (Kerrigan et al., 2001).
科学的研究の応用
Antiviral Research
Compounds structurally related to 3-(acetylamino)-1-phenylcyclopentanecarboxylic acid have shown potent antiviral activities. For example, a cyclopentane derivative demonstrated potent inhibition of influenza virus neuraminidase, highlighting its potential as a lead compound in antiviral therapy development (Sidwell, Smee, Bailey, & Burger, 2001).
Cancer Research
The modification of histone acetylation patterns by certain acetylamino compounds suggests a role in cancer therapy. Compounds like CI-994 have been shown to inhibit histone deacetylase (HDAC), causing histone hyperacetylation in cancer cells and indicating potential therapeutic applications in oncology (Kraker, Mizzen, Hartl, & Allis, 2003).
Environmental Remediation
Studies on the N-acetylation of toxic aromatic amines by fungi have revealed potential applications in environmental bioremediation. Certain fungal strains can transform aromatic amines like 3,4-dichloaniline into less toxic N-acetylated products, suggesting a method for detoxifying environmental contaminants (Rodrigues et al., 2022).
Analytical Chemistry
The development of new fluorescent probes for the sensitive detection of carbonyl compounds is another application area. Compounds within this chemical family can serve as molecular probes for trace measurement of aldehydes and ketones in water samples, aiding in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
作用機序
Safety and Hazards
将来の方向性
The future directions in the study and application of such compounds could involve further exploration of their synthesis, properties, and potential uses. This could include the development of new synthetic methods, the discovery of new properties, or the development of new applications in fields such as medicine or materials science .
特性
IUPAC Name |
3-acetamido-1-phenylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(16)15-12-7-8-14(9-12,13(17)18)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNRPFXNYBFATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(C1)(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylamino-1-phenyl-cyclopentanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)

![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)
![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)
![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)
![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)
![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)

![4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)
![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)